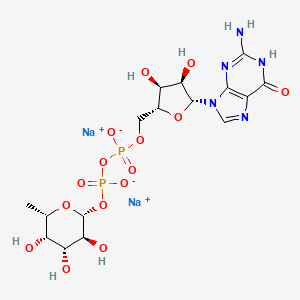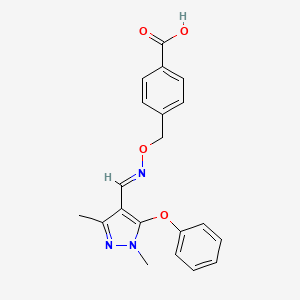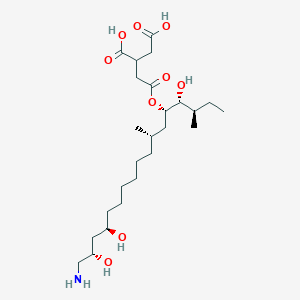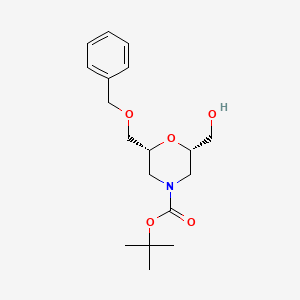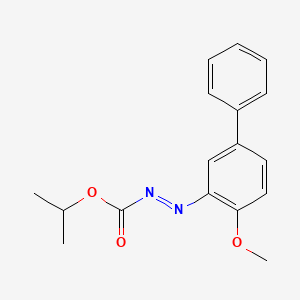
Bifenazate-diazene
Overview
Description
Bifenazate-diazene is a principal active metabolite of bifenazate, a novel carbazate acaricide. This compound is known for its high toxicity and specificity against phytophagous mites, such as Tetranychus urticae and Panonychus citri . It is widely used in agricultural and ornamental crops to control mite infestations .
Mechanism of Action
Target of Action
Bifenazate-diazene, a principal active metabolite of bifenazate, is primarily targeted towards phytophagous mites . These mites, such as Tetranychus urticae and Panonychus citri, are harmful to agricultural and ornamental crops . This compound exhibits high toxicity and specificity to all life stages of these mites .
Mode of Action
This compound interacts with its targets both orally and topically . It causes acute poisoning in mites, with no temperature dependency .
Biochemical Pathways
The first step in the biochemical pathway of this compound involves an oxidation reaction that produces bifenazate . This is then hydrolyzed to produce methoxy- and hydroxy-biphenyls . The exact biochemical pathways and their downstream effects are still under investigation.
Pharmacokinetics
The pharmacokinetics of this compound involve its transformation into bifenazate . This transformation is achieved by treating the raw or cleaned-up extract of this compound with ascorbic acid .
Result of Action
The action of this compound results in the effective control of phytophagous mites . It provides high efficacy, long-lasting activity, and excellent selectivity for spider mites . Even when predatory mites are fed spider mite eggs that had been treated previously with bifenazate, they survive . This indicates the specificity of this compound’s action.
Action Environment
The action of this compound is influenced by environmental factors. For instance, it remains effective for a long time with only about a 10% loss of efficacy on T. urticae after 1 month of application in the field . .
Biochemical Analysis
Biochemical Properties
Bifenazate-diazene plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in oxidative stress responses. It interacts with cytochrome P450 enzymes, which are responsible for the metabolism of various xenobiotics. The interaction between this compound and these enzymes leads to the formation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components. Additionally, this compound binds to specific proteins in the mitochondria, disrupting the electron transport chain and leading to the production of ROS .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In plant cells, it disrupts mitochondrial function, leading to reduced ATP production and increased oxidative stress. This results in impaired cell function and eventual cell death. In animal cells, this compound affects cell signaling pathways, particularly those involved in apoptosis and inflammation. It can induce the expression of pro-apoptotic genes and inhibit anti-apoptotic pathways, leading to programmed cell death. Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced energy production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of cytochrome P450 enzymes, inhibiting their activity and leading to the accumulation of ROS. This oxidative stress triggers the activation of signaling pathways that induce apoptosis. Furthermore, this compound can inhibit the activity of mitochondrial enzymes, disrupting the electron transport chain and leading to increased ROS production. These molecular interactions result in changes in gene expression, particularly the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions but can degrade over time, particularly in the presence of light and oxygen. This degradation leads to the formation of various metabolites, some of which may have different biological activities. Long-term exposure to this compound in vitro and in vivo studies has shown that it can cause persistent oxidative stress, leading to chronic inflammation and cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and inflammation, which may be reversible upon cessation of exposure. At high doses, this compound can cause severe oxidative damage, leading to cell death and tissue damage. Threshold effects have been observed, where a certain dosage level results in a significant increase in adverse effects. Toxic or adverse effects at high doses include liver and kidney damage, as well as neurotoxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress and xenobiotic metabolism. It interacts with cytochrome P450 enzymes, leading to the formation of ROS and subsequent oxidative damage. Additionally, this compound can affect metabolic flux by inhibiting key metabolic enzymes, resulting in altered metabolite levels. These interactions can disrupt normal cellular metabolism and lead to various physiological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific organelles, such as mitochondria, where it exerts its effects. The localization and accumulation of this compound can influence its biological activity and toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bifenazate-diazene is synthesized through the oxidation of bifenazate. The process involves the use of mild oxidizing agents to convert bifenazate into this compound . The reaction conditions typically include controlled temperature and pH to ensure the stability of the compound during the synthesis .
Industrial Production Methods
In industrial settings, this compound is produced by hydrolyzing bifenazate in sterile aqueous buffers in the dark. The buffers contain less than 1% acetonitrile as a co-solvent. The first step is an oxidation reaction producing this compound, which then hydrolyzes to produce methoxy- and hydroxy-biphenyls .
Chemical Reactions Analysis
Types of Reactions
Bifenazate-diazene undergoes several types of chemical reactions, including:
Oxidation: Bifenazate is oxidized to form this compound.
Hydrolysis: This compound hydrolyzes to produce methoxy- and hydroxy-biphenyls.
Common Reagents and Conditions
Oxidizing Agents: Mild oxidizing agents are used to convert bifenazate to this compound.
Hydrolysis Conditions: Sterile aqueous buffers with less than 1% acetonitrile as a co-solvent are used for hydrolysis.
Major Products Formed
- Methoxy-biphenyls
- Hydroxy-biphenyls
Scientific Research Applications
Bifenazate-diazene has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- Etoxazole : Another acaricide used to control mite infestations .
- Chlorfenapyr : A compound with greater toxicity on the adult stage of mites compared to bifenazate .
Uniqueness
Bifenazate-diazene is unique due to its high specificity and long-lasting efficacy against mites. It remains effective for a long time with minimal loss of efficacy . Additionally, it shows no cross-resistance to mites resistant to other classes of acaricides .
Properties
IUPAC Name |
propan-2-yl N-(2-methoxy-5-phenylphenyl)iminocarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12(2)22-17(20)19-18-15-11-14(9-10-16(15)21-3)13-7-5-4-6-8-13/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTBLMHWQIEASU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N=NC1=C(C=CC(=C1)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017882, DTXSID801028752 | |
| Record name | Bifenazate-Diazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propan-2-yl N-(2-methoxy-5-phenylphenyl)iminocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801028752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149878-40-0 | |
| Record name | Bifenazate-Diazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bifenazate Metabolite B | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What do we know about the residues of bifenazate-diazene in food products?
A1: Research indicates that this compound, alongside bifenazate, can be found in citrus fruits like apples [, ]. Studies have focused on developing and validating analytical methods to detect and quantify these compounds in food products. For example, one study employed a QuEChERS method with ferric chloride assistance to analyze bifenazate and this compound in citrus fruits []. These methods are crucial for monitoring adherence to maximum residue limits (MRLs) and ensuring consumer safety.
Q2: How stable is this compound in food products?
A2: Studies show that this compound demonstrates good storage stability in certain food matrices. For instance, research on eggplant revealed that both bifenazate and this compound remained stable when stored at -20°C for 180 days []. This finding is significant for understanding potential long-term exposure through the consumption of stored produce.
Q3: Have there been any efforts to assess the dietary risk associated with this compound?
A3: Yes, researchers have investigated the dietary risk posed by bifenazate and its metabolites, including this compound. One study utilized both deterministic and probabilistic models to evaluate chronic dietary exposure to these compounds through apple consumption []. Interestingly, the study found that the risk to children was potentially higher compared to the general population. This highlights the importance of considering vulnerable groups in risk assessments.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


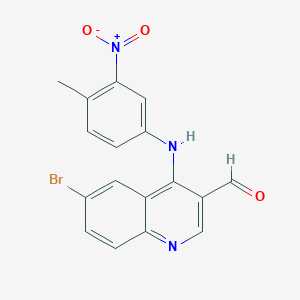
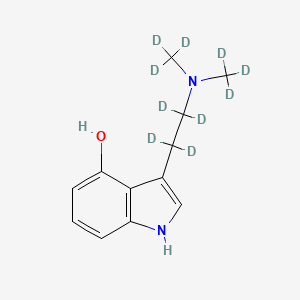
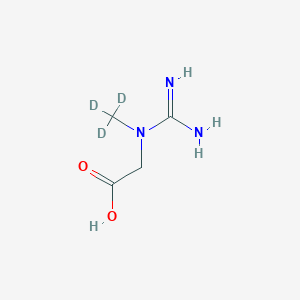
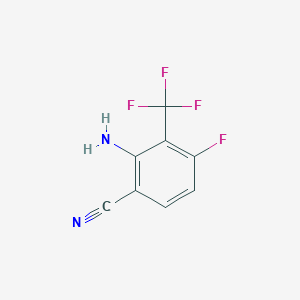
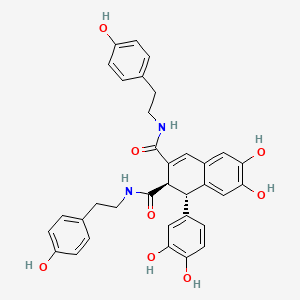
![1H-Indole-7-carboxylic acid, 3-(4-chlorophenyl)-4,6-dimethoxy-, 2-[[3-(4-chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl]carbonyl]hydrazide](/img/structure/B6594932.png)
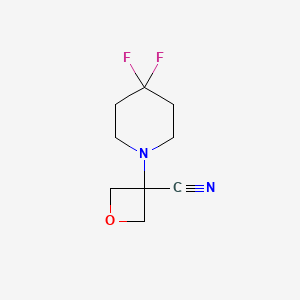
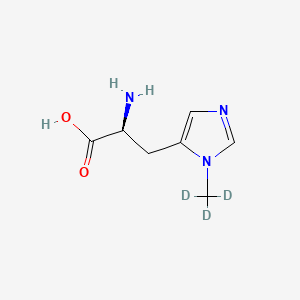
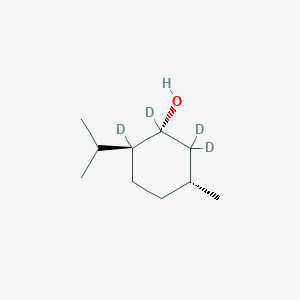
![10-Benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one](/img/structure/B6594950.png)
